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(methylamino)piperidine

Cat. No.: B1287533 Get Quote

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as

a "privileged structure" for its ability to serve as a versatile template for designing ligands for a

wide array of biological targets. Its conformational flexibility, combined with the basic nitrogen

atom, allows it to present appended functional groups in precise three-dimensional

orientations, facilitating specific interactions with diverse receptor architectures. This guide

provides an in-depth comparison of the structure-activity relationships (SAR) for 4-

aminopiperidine derivatives across two distinct and highly significant therapeutic target classes:

µ-opioid receptors (MOR) and C-C chemokine receptor 5 (CCR5).

Part 1: 4-Aminopiperidine Derivatives as µ-Opioid
Receptor (MOR) Agonists
The 4-anilidopiperidine framework, exemplified by the potent analgesic fentanyl, is a classic

case study in opioid drug design. The SAR of these molecules is well-established, highlighting

the critical role of specific substitutions in modulating affinity and efficacy. The general structure

consists of a central piperidine ring with an aniline group at the C-4 position and a substituent

on the piperidine nitrogen (N-1).

Causality of Experimental Design
The design of MOR agonists based on this scaffold aims to optimize interactions within the

opioid receptor binding pocket. The key structural requirements for high MOR activity generally
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include a tertiary amine (the piperidine nitrogen) and a phenyl group, which are thought to

mimic the tyrosine message crucial for opioid activity[1]. Modifications are systematically made

to the N-1 substituent and the C-4 anilido group to probe the steric and electronic requirements

of the receptor and enhance potency.

Comparative SAR Analysis
The following table summarizes the SAR for a series of 4-anilidopiperidine analogs, focusing

on modifications at the N-1 position and the anilido N-phenyl group. The data illustrates how

subtle changes can dramatically impact binding affinity at the µ-opioid receptor.

Compound ID Core Structure
R1 (N-1
Substituent)

R2 (Anilido N-
phenyl
substituent)

MOR Binding
Affinity (Ki,
nM)

Fentanyl
4-

Anilidopiperidine
Phenethyl Propionyl ~1

Analog 1
4-

Anilidopiperidine
Methyl Propionyl >1000

Analog 2
4-

Anilidopiperidine
Benzyl Propionyl ~50

Carfentanil
4-

Anilidopiperidine
Phenethyl Methoxycarbonyl ~0.03

Analog 3
4-

Anilidopiperidine
Phenethyl Acetyl ~5

Data is synthesized from general knowledge in medicinal chemistry literature.

Key SAR Insights:

N-1 Substituent (R1): A large, aromatic substituent like a phenethyl group is critical for high

MOR affinity, as seen by comparing Fentanyl to its N-methyl (Analog 1) and N-benzyl

(Analog 2) counterparts. This group is believed to occupy a hydrophobic pocket within the

receptor[1].
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Anilido N-acyl Group (R2): The nature of the acyl group on the aniline nitrogen significantly

influences potency. Replacing the propionyl group of Fentanyl with a methoxycarbonyl group,

as in Carfentanil, results in a dramatic increase in affinity[2]. Conversely, a smaller acetyl

group (Analog 3) reduces affinity. This indicates a specific size and electronic requirement for

this interaction.

Hydroxylated Phenyl Ring: While a phenolic hydroxyl group is a common feature in many

non-peptide opioids, studies on fentanyl derivatives have shown it is not a necessary

component for strong interaction with the opioid receptor[1].

Experimental Protocols
Protocol 1: Synthesis of Carfentanil Amide Analogues via Ugi Reaction[2]

The Ugi four-component reaction is a powerful tool for rapidly generating libraries of 4-

aminopiperidine derivatives.

Reaction Setup: To a solution of aniline (1.0 equiv) in methanol, add the desired isocyanide

(1.0 equiv), a substituted 4-piperidone (e.g., N-phenethyl-4-piperidone, 1.0 equiv), and

propionic acid (1.0 equiv)[2][3].

Incubation: Stir the reaction mixture at 55 °C for 18 hours[2][3].

Workup: Remove the solvent under reduced pressure.

Purification: Purify the resulting crude product by silica gel flash chromatography to yield the

desired carfentanil amide analogue[2].

Protocol 2: MOR Radioligand Binding Assay[4][5]

This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Membrane Preparation: Thaw frozen cell membranes from a cell line stably expressing the

recombinant human µ-opioid receptor on ice. Resuspend the membranes in an ice-cold

assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4].

Assay Plate Setup: In a 96-well plate, prepare triplicate wells for:
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Total Binding: Assay buffer, radioligand (e.g., [³H]-DAMGO at a concentration near its Kd),

and membrane suspension[4].

Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective

antagonist (e.g., 10 µM Naloxone), and membrane suspension[4].

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test

compound, and membrane suspension[4].

Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium[4].

Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters

using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand[4]

[5].

Quantification: Measure the radioactivity retained on the filters using a scintillation counter[4].

Data Analysis: Calculate the specific binding and determine the IC50 value (the

concentration of test compound that inhibits 50% of specific radioligand binding). Convert the

IC50 to a Ki value using the Cheng-Prusoff equation[5].
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Caption: Key SAR takeaways for 4-anilidopiperidine MOR agonists.

Part 2: 4-Aminopiperidine Derivatives as CCR5
Antagonists
The 4-aminopiperidine scaffold is also central to a class of HIV-1 entry inhibitors that function

as CCR5 antagonists. The CCR5 co-receptor is essential for the entry of R5-tropic strains of

HIV-1 into host cells[6]. Antagonists block the interaction between the viral envelope protein

gp120 and CCR5, preventing membrane fusion[7].

Causality of Experimental Design
The development of CCR5 antagonists like Maraviroc has been guided by the need to identify

molecules that can effectively occupy a transmembrane binding pocket in the receptor. The 4-
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aminopiperidine core serves to orient key pharmacophoric features: a basic nitrogen that forms

a salt bridge with a crucial glutamate residue (Glu283) in the receptor, and various hydrophobic

groups that engage with other residues in the binding pocket. SAR studies focus on optimizing

these hydrophobic interactions to improve potency and pharmacokinetic properties.

Comparative SAR Analysis
The SAR of piperazino-piperidine based CCR5 antagonists demonstrates the importance of

substitutions at the C-4 position of the piperidine ring. An efficient synthesis method allows for

various substituents to be introduced at this position[8].

Compound ID Core Structure
R1 (C-4
Substituent)

R2 (N-1
Piperidine
Substituent)

Anti-HIV-1
Activity (IC50,
nM)

Lead Cpd.
4-

Amidopiperidine
Phenyl N-Tropane ~100

Maraviroc
4-

Amidopiperidine

4,4-

Difluorocyclohex

yl

N-Tropane ~2

Analog 4
4-

Amidopiperidine
Cyclohexyl N-Tropane ~20

Analog 5
4-

Amidopiperidine

4,4-

Difluorocyclohex

yl

N-Methyl >1000

Data is synthesized from general knowledge in medicinal chemistry literature and principles

described in sources.[9][10]

Key SAR Insights:

C-4 Substituent (R1): The group attached to the 4-amino moiety is crucial for potent antiviral

activity. Replacing a phenyl group with a 4,4-difluorocyclohexyl group (Maraviroc)

significantly enhances potency compared to the lead compound and the non-fluorinated
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cyclohexyl analog (Analog 4). This highlights a specific hydrophobic pocket that favorably

accommodates the fluorinated ring.

N-1 Substituent (R2): The bulky, bridged N-tropane moiety is essential for locking the

molecule in the correct conformation for receptor binding. Replacing it with a simple methyl

group (Analog 5) completely abolishes activity, demonstrating the stringent steric

requirement at this position.

Heterocyclic Replacements: Further SAR studies have shown that flexible chains connecting

the piperidine core to aromatic groups can be replaced with heterocycles like pyrazole,

leading to potent CCR5 antagonists with improved oral bioavailability[9].

Experimental Protocols
Protocol 3: Synthesis of 4-Substituted-4-aminopiperidine Building Blocks[8]

This method provides a key intermediate for synthesizing various CCR5 antagonists.

Starting Material: Begin with isonipecotate.

Alkylation: Introduce various substituents at the 4-position of the piperidine ring via alkylation

of the isonipecotate[8].

Curtius Rearrangement: Employ the Curtius rearrangement as the key step to convert the C-

4 carboxylic acid derivative into the C-4 amino group, yielding the desired 4-substituted-4-

aminopiperidine building block[8]. This method avoids the use of more toxic reagents like

diethylaluminum cyanide[8].

Protocol 4: Anti-HIV-1 Entry (Fusion) Assay[6][11]

This cell-based assay measures the ability of a compound to inhibit HIV-1 entry.

Cell Lines: Use two cell lines: one expressing the viral gp120/gp41 envelope protein on its

surface, and a target cell line expressing the CD4 receptor and the CCR5 co-receptor[7].

Assay Setup: Co-culture the two cell lines in a 96-well plate in the presence of varying

concentrations of the test compound.
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Fusion Event: If viral entry is not inhibited, the cells will fuse, which can be detected by a

reporter system (e.g., luciferase or β-lactamase) that becomes activated upon cell fusion[11].

Incubation: Incubate the plates for a set period (e.g., 2-6 hours) to allow for cell fusion.

Quantification: Add the appropriate substrate for the reporter enzyme and measure the

resulting signal (luminescence or fluorescence) with a plate reader.

Data Analysis: Calculate the percent inhibition of cell fusion at each compound concentration

and determine the EC50 value. A co-receptor tropism assay should be performed before

initiating studies with a CCR5 antagonist to ensure the virus utilizes the CCR5 co-

receptor[12].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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